

# Application Note: Solid Phase Synthesis of Formylated Peptides

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## Compound of Interest

Compound Name: *For-Met-Lys-OH*

CAS No.: 163129-51-9

Cat. No.: B575886

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## Executive Summary & Strategic Considerations

Formylation—the introduction of a formyl group (-CHO)—is a critical modification in biology.<sup>[1]</sup> N-terminal formylation (e.g., fMet-Leu-Phe) signals bacterial origin, triggering potent chemotactic immune responses. Side-chain lysine formylation is a subtle but functionally distinct epigenetic mark found on histones (e.g., H3K64, H4K91) that interferes with DNA binding.

Synthetically, the formyl group presents a unique challenge: it is chemically similar to the acetyl group but significantly more labile to nucleophiles and prone to oxidative instability.

The Core Synthetic Challenge: Unlike Acetyl-Lysine, Fmoc-Lys(For)-OH is not a standard, shelf-stable commercial building block. Therefore, the "Expert" strategy relies on Post-Assembly Formylation.

- N-Terminal Formylation: Performed as the final step on the global N-terminus.
- Lysine Formylation: Requires orthogonal protection (ivDde) to expose the specific lysine  $\epsilon$ -amine after chain assembly, followed by on-resin formylation.

## Chemical Mechanisms & Reagent Selection

### The Formylating Agents

We utilize two primary activation strategies.[2] The choice depends on the steric environment of the amine.

Method	Reagents	Mechanism	Best For
A. In-Situ Carbodiimide	Formic Acid (98%) + DIC + HOBt	Formation of O-acylisourea active intermediate.	N-Terminal Formylation (Unhindered). Simple, uses standard SPPS reagents.
B. Acetic Formic Anhydride (AFA)	Acetic Anhydride + Formic Acid + Pyridine	Generation of the highly reactive mixed anhydride.	Lysine Side-Chain (Hindered). High reactivity drives reaction to completion on difficult sequences.

## Reagent Preparation (AFA)

Note: Acetic Formic Anhydride (AFA) is not commercially stable and must be prepared in situ or immediately prior to use. Protocol: Mix Formic Acid and Acetic Anhydride (1:2 ratio) and incubate at 50°C for 15 minutes, or room temperature for 1 hour. This mixture contains the active formylating species.[2]

## Detailed Protocols

### Protocol A: N-Terminal Formylation (fMet Peptides)

Context: This is performed after the final Fmoc removal of the N-terminal residue (usually Methionine).

Reagents:

- Formic Acid (98-100%)
- DIC (N,N'-Diisopropylcarbodiimide)
- HOBt (Hydroxybenzotriazole) or Oxyma Pure

- DMF (Dimethylformamide)[1][2]

#### Step-by-Step Workflow:

- Deprotection: Remove the final N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash resin with DMF (5x) and DCM (3x).
- Activation: In a vial, dissolve 10 equivalents of Formic Acid and 10 equivalents of HOBt in minimal DMF. Add 10 equivalents of DIC.
  - Critical: Allow to pre-activate for 2-3 minutes. The solution may warm slightly.
- Coupling: Add the activated mixture to the resin.
- Incubation: Shake at room temperature for 30–60 minutes.
- QC (Self-Validation): Perform the Kaiser Test (Ninhydrin).
  - Pass: Beads remain colorless (Yellow solution).
  - Fail: Beads turn blue (Free amines present). Repeat coupling if necessary.
- Wash: Wash extensively with DMF (5x) and DCM (5x) to remove residual acid.

## Protocol B: Site-Specific Lysine Formylation (Histone Mimics)

Context: This utilizes the "ivDde" orthogonal protection strategy. The Lysine to be formylated is incorporated as Fmoc-Lys(ivDde)-OH.[3][4]

Pre-requisite: The peptide chain is fully assembled. The N-terminus must be capped (e.g., Acetylated or Boc-protected) if it should not be formylated, as the hydrazine step removes Fmoc.

#### Step-by-Step Workflow:

- N-Terminal Capping: Ensure the N-terminus is permanently protected (e.g., Acetyl) or protected with a group stable to hydrazine (e.g., Boc).

- Note: If the N-terminus is Fmoc-protected, Hydrazine will remove it.
- ivDde Removal (Orthogonal Deprotection):
  - Treat resin with 2% Hydrazine monohydrate in DMF (3 x 10 min).
  - Visual Check: The solution will turn yellow (formation of indazole byproduct).
  - Wash resin with DMF (5x), DCM (5x), then DMF (5x).
  - Validation: Positive Kaiser Test (Blue beads) confirms the  $\epsilon$ -amine is exposed.
- Formylation (AFA Method):
  - Prepare Acetic Formic Anhydride (AFA): Mix 2 mL Formic Acid + 10 mL Acetic Anhydride. Let stand for 30 mins.
  - Add the AFA solution to the resin (approx 5-10 equivalents relative to resin loading).
  - Add Pyridine (2 equivalents) to catalyze the reaction.
  - Shake for 30 minutes.
- Final Wash & QC:
  - Wash with DMF and DCM.
  - Validation: Negative Kaiser Test confirms the Lysine side chain is formylated.

## Cleavage and Isolation

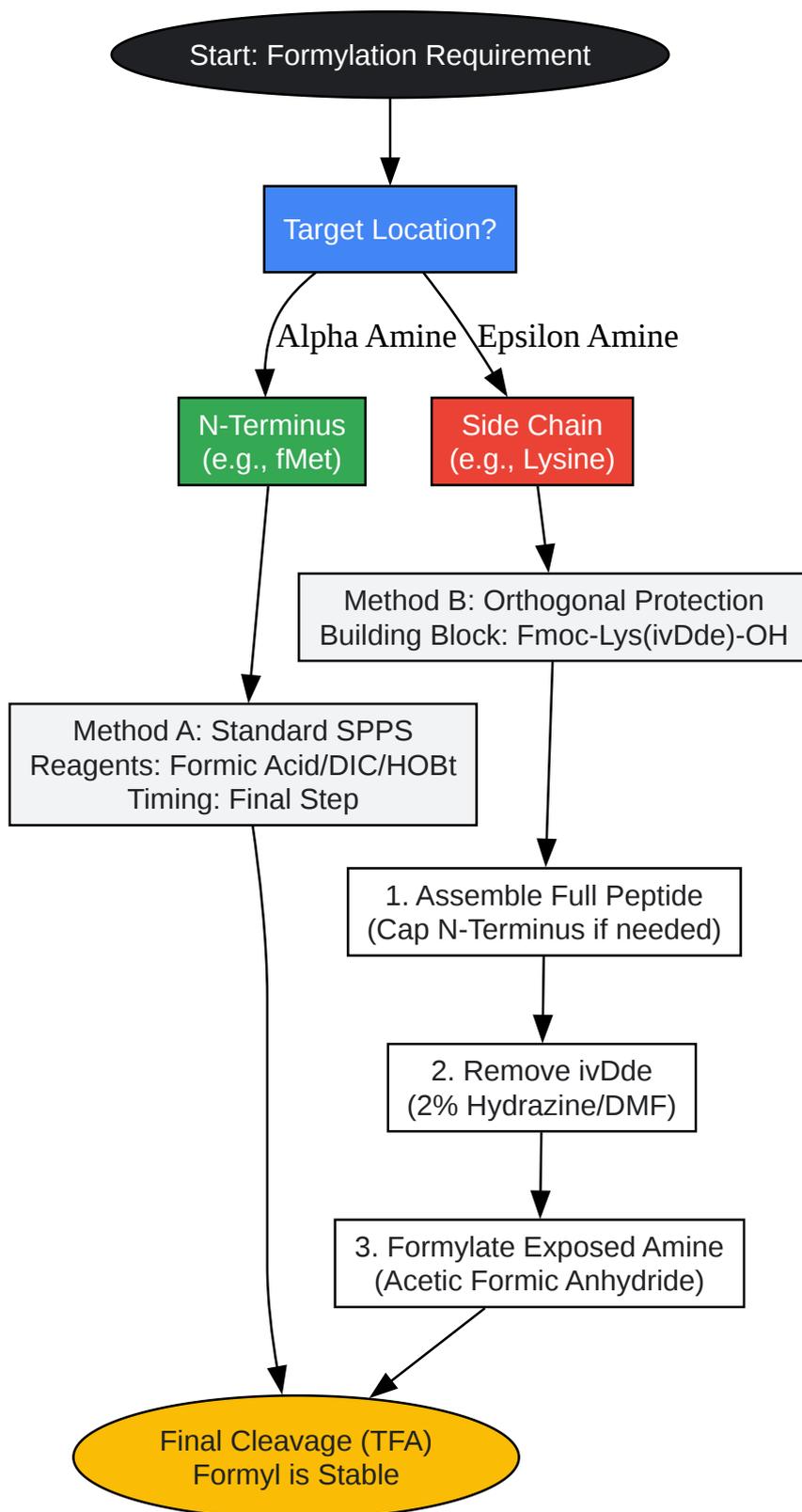
Formyl groups are generally stable to standard TFA cleavage conditions (95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O).

- Cleavage Cocktail: Reagent K or standard TFA/TIS/Water.
- Time: 2–3 hours at Room Temperature.
- Precipitation: Cold Diethyl Ether.

- Note on Stability: Avoid heating the peptide in alcohols (MeOH) under acidic conditions for prolonged periods post-cleavage, as this can lead to deformylation (solvolysis).

## Visual Workflows (Graphviz)

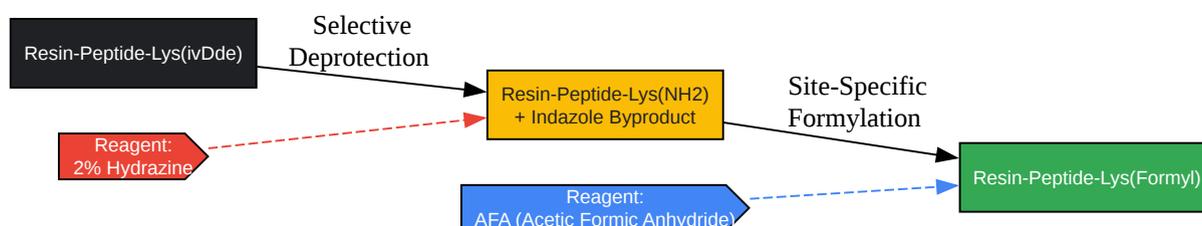
### Diagram 1: Strategic Decision Tree for Formylation



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Caption: Decision tree selecting the correct synthetic pathway based on the target formylation site.

## Diagram 2: Chemical Pathway of ivDde Orthogonal Deprotection



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Caption: The chemical logic of exposing the Lysine side-chain amine using Hydrazine before formylation.

## Analytical Data & Troubleshooting

### Expected Mass Spectrometry Shifts

Validation is primarily achieved via ESI-MS.

Modification	Mass Shift ( $\Delta$ )	Explanation
Formyl (-CHO)	+28.01 Da	Replacement of H (1.01) with CHO (29.02).
Acetyl (-COCH <sub>3</sub> )	+42.04 Da	Common contaminant if Acetic Anhydride is used without Formic acid.
Deformylation	-28.01 Da	Loss of group (reversion to free amine).

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Incomplete Formylation	Reagent hydrolysis; Steric hindrance.	Use Acetic Formic Anhydride (AFA) instead of DIC/Formic. Increase temperature to 35°C.
N-Terminal Fmoc Loss	Hydrazine treatment (Lysine protocol).	Hydrazine removes Fmoc. Use Boc-AA at N-terminus or Acetyl-cap before hydrazine step.
Mass +42 Da (Acetyl)	Acetic Anhydride competition.	Ensure Formic Acid is pre-mixed with Acetic Anhydride for >30 mins to form AFA before adding to resin.
Unstable Formyl	Methanolysis during workup.	Avoid storing the peptide in Methanol/Acid mixtures. Use Acetonitrile/Water for HPLC.

## References

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## Sources

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